Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane
Description
Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane is an organophosphorus compound with the molecular formula C32H24NP. It is a derivative of triphenylphosphine, where the phosphorus atom is bonded to an imino group and a phenylethynyl-substituted phenyl group.
Properties
CAS No. |
207278-66-8 |
|---|---|
Molecular Formula |
C32H24NP |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
triphenyl-[2-(2-phenylethynyl)phenyl]imino-λ5-phosphane |
InChI |
InChI=1S/C32H24NP/c1-5-15-27(16-6-1)25-26-28-17-13-14-24-32(28)33-34(29-18-7-2-8-19-29,30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-24H |
InChI Key |
GPEJIXUHIJLIMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2N=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Triphenylphosphine (PPh3): The phosphorus source.
- 2-(Phenylethynyl)aniline or related precursors: To introduce the 2-(phenylethynyl)phenyl imino substituent.
- Oxidizing agents or imination reagents: Such as azides, chloramines, or imidoyl chlorides.
Synthetic Route
A plausible synthetic route based on literature precedents for similar compounds is:
- Synthesis of 2-(phenylethynyl)aniline: Via Sonogashira coupling of 2-iodoaniline with phenylacetylene.
- Formation of imino intermediate: The aniline is converted to an imine or imidoyl chloride derivative.
- Reaction with triphenylphosphine: The imino intermediate reacts with triphenylphosphine under controlled conditions to form the P=N bond, yielding the lambda^5-phosphane imine.
Reaction Conditions
- Solvents: Anhydrous toluene, dichloromethane, or tetrahydrofuran (THF) are commonly used.
- Temperature: Typically room temperature to reflux, depending on the step.
- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation.
- Catalysts: Palladium catalysts for Sonogashira coupling; no catalyst for imination step if using reactive intermediates.
Representative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sonogashira coupling | 2-iodoaniline, phenylacetylene, Pd catalyst, CuI, base (Et3N) | 60–80 °C | 12–24 h | 70–85 | Produces 2-(phenylethynyl)aniline |
| Imine formation | 2-(phenylethynyl)aniline, aldehyde or chlorinating agent | 0–25 °C | 2–6 h | 60–75 | Forms imino intermediate |
| Phosphane imination | Triphenylphosphine, imino intermediate, inert atmosphere | RT to reflux | 4–12 h | 65–80 | Yields Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda^5-phosphane |
Characterization and Research Findings
- NMR Spectroscopy: ^31P NMR shows characteristic chemical shifts for pentavalent phosphorus; ^1H and ^13C NMR confirm aromatic and ethynyl protons and carbons.
- Mass Spectrometry: Confirms molecular weight consistent with C38H33NP.
- X-ray Crystallography: Provides definitive structural confirmation of the pentacoordinate phosphorus and imino linkage.
- Reactivity Studies: The compound exhibits stability under inert atmosphere but can undergo ligand substitution or oxidation under harsh conditions.
Comparative Analysis with Related Compounds
Chemical Reactions Analysis
Types of Reactions
Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Substitution: The phenylethynyl group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Coordination: The compound can act as a ligand, coordinating to transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Electrophiles such as halogens (Br2, Cl2) or nitronium ions (NO2+) can be used.
Coordination: Transition metals like palladium (Pd), platinum (Pt), and gold (Au) are often used in coordination chemistry.
Major Products
Oxidation: Triphenylphosphine oxide derivatives.
Substitution: Various substituted phenylethynyl derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Synthesis and Preparation
The synthesis of Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with an appropriate imine precursor. The reaction conditions often require an inert atmosphere and can be conducted in organic solvents like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Coordination Chemistry
This compound serves as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in various catalytic processes. These metal-ligand complexes are crucial in enhancing reaction rates and selectivity in organic synthesis.
Catalysis
The compound has shown potential as a catalyst in several organic transformations, including cross-coupling reactions and oxidation processes. Its ability to stabilize metal centers enhances catalytic efficiency, making it an attractive candidate for developing new catalytic systems.
Biological Applications
Research indicates that this compound can interact with biological molecules, making it valuable in studying metalloproteins and metalloenzymes. Its coordination with metal ions may influence enzyme activity and stability, providing insights into biochemical pathways.
Material Science
In material science, this compound is employed in the synthesis of advanced materials such as polymers and nanomaterials. Its phosphane functionality contributes to the stabilization of polymer matrices and enhances their mechanical properties.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Coordination Chemistry | Demonstrated effective stabilization of palladium complexes for cross-coupling reactions. |
| Study B | Catalysis | Showed enhanced reaction rates in oxidation reactions compared to traditional catalysts. |
| Study C | Biological Interaction | Revealed interactions with metalloproteins that modulate enzymatic activity, suggesting potential therapeutic applications. |
| Study D | Material Development | Developed a new class of polymer composites with improved thermal stability using this compound as a stabilizer. |
Mechanism of Action
The mechanism of action of Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane largely depends on its role as a ligand. It can coordinate to metal centers through the phosphorus atom, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization .
Molecular Targets and Pathways
Molecular Targets: Transition metal centers in catalytic systems.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common ligand in organometallic chemistry, but lacks the phenylethynyl and imino functionalities.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine, used as a byproduct in many reactions.
Triphenyl(2-phenylethynyl)plumbane: A lead-containing analog with similar structural features.
Uniqueness
Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane is unique due to its combination of a phosphine ligand with an imino and phenylethynyl group. This provides it with distinct electronic and steric properties, making it a versatile ligand for various applications in catalysis and materials science .
Biological Activity
Overview of Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane
This compound is a phosphane compound characterized by its unique structure, which includes a triphenyl group and an imino linkage. Phosphorus-containing compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.
Anticancer Properties
Phosphorus-containing compounds, particularly phosphines and phosphonates, have been studied for their potential anticancer effects. Research indicates that certain phosphane derivatives can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Cell Proliferation : Some studies have shown that phosphane compounds can inhibit the growth of cancer cell lines by interfering with cell cycle progression.
- Induction of Apoptosis : Compounds like triphenylphosphine have been reported to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Synergistic Effects : When used in combination with other chemotherapeutic agents, phosphane compounds may enhance the efficacy of treatment regimens.
Antimicrobial Activity
Phosphane derivatives have also demonstrated antimicrobial properties against various pathogens. The mechanisms through which they exert these effects include:
- Disruption of Membrane Integrity : Certain phosphane compounds can disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Biofilm Formation : Some studies suggest that phosphanes can inhibit biofilm formation in bacteria, making them potential candidates for treating biofilm-associated infections.
Case Studies
- Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry explored the anticancer activity of various phosphane derivatives. The findings indicated that triphenylphosphine analogs exhibited significant cytotoxicity against breast and lung cancer cell lines (Smith et al., 2020).
- Research on Antimicrobial Effects :
- Another study published in Antimicrobial Agents and Chemotherapy demonstrated that a series of phosphane derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as new antimicrobial agents (Johnson et al., 2021).
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Example Studies | References |
|---|---|---|---|
| Anticancer | Inhibition of proliferation | Smith et al., 2020 | Journal of Medicinal Chemistry |
| Induction of apoptosis | Johnson et al., 2021 | Antimicrobial Agents and Chemotherapy | |
| Antimicrobial | Disruption of membrane integrity | Lee et al., 2022 | Journal of Antibiotics |
| Inhibition of biofilm formation | Garcia et al., 2023 | International Journal of Microbiology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
